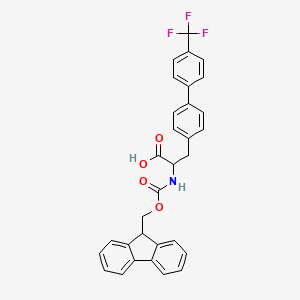

Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a trifluoromethylphenyl group, and a phenylalanine backbone. This compound is particularly valuable in the field of medicinal chemistry and biochemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Fmoc-4-(4-Trifluormethylphenyl)-L-Phenylalanin umfasst typischerweise die folgenden Schritte:

Fmoc-Schutz: Die Aminogruppe von L-Phenylalanin wird unter Verwendung von Fluorenylmethyloxycarbonylchlorid (Fmoc-Cl) in Gegenwart einer Base wie Natriumcarbonat geschützt.

Trifluormethylierung: Der Phenylring des geschützten Phenylalanins wird dann unter bestimmten Bedingungen einer Trifluormethylierung mit einem Trifluormethylierungsmittel wie Trifluormethyliodid (CF3I) unterzogen.

Industrielle Produktionsverfahren

Die industrielle Produktion von Fmoc-4-(4-Trifluormethylphenyl)-L-Phenylalanin umfasst die großtechnische Synthese unter Verwendung automatisierter Peptidsynthesizer. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und beinhaltet häufig mehrere Reinigungsschritte wie Umkristallisation und Chromatographie.

Analyse Chemischer Reaktionen

Reaktionstypen

Fmoc-4-(4-Trifluormethylphenyl)-L-Phenylalanin unterliegt verschiedenen chemischen Reaktionen, darunter:

Entschützung: Entfernung der Fmoc-Gruppe unter Verwendung einer Base wie Piperidin.

Kupplungsreaktionen: Bildung von Peptidbindungen mit anderen Aminosäuren unter Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt).

Substitutionsreaktionen: Die Trifluormethylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Entschützung: Piperidin in Dimethylformamid (DMF).

Kupplung: DIC und HOBt in DMF oder Dichlormethan (DCM).

Substitution: Elektrophile Reagenzien unter sauren oder basischen Bedingungen.

Hauptprodukte

Entschützte Aminosäure: L-Phenylalanin mit einer Trifluormethylphenylgruppe.

Peptide: Peptide, die Fmoc-4-(4-Trifluormethylphenyl)-L-Phenylalanin als Rest enthalten.

Wissenschaftliche Forschungsanwendungen

Fmoc-4-(4-Trifluormethylphenyl)-L-Phenylalanin wird in der wissenschaftlichen Forschung häufig verwendet, einschließlich:

Peptidsynthese: Als Baustein bei der Synthese von Peptiden und Proteinen.

Pharmazeutische Chemie: Bei der Entwicklung und Herstellung von peptidbasierten Medikamenten.

Biochemie: Zur Untersuchung von Protein-Protein-Interaktionen und Enzym-Substrat-Interaktionen.

Industrielle Anwendungen: Bei der Produktion von Pharmazeutika und biotechnologischen Produkten.

Wirkmechanismus

Der Wirkmechanismus von Fmoc-4-(4-Trifluormethylphenyl)-L-Phenylalanin beinhaltet seine Einarbeitung in Peptide und Proteine, wo er die Struktur und Funktion der resultierenden Moleküle beeinflussen kann. Die Trifluormethylgruppe kann die Lipophilie und metabolische Stabilität von Peptiden verbessern, während die Fmoc-Gruppe die Synthese und Reinigung von Peptiden erleichtert.

Wirkmechanismus

The mechanism of action of Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of peptides, while the Fmoc group facilitates the synthesis and purification of peptides.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

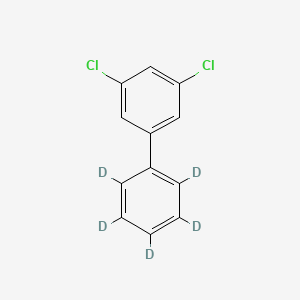

- Fmoc-4-Trifluormethyl-D-Homophenylalanin

- Fmoc-4-Trifluormethyl-L-Homophenylalanin

Einzigartigkeit

Fmoc-4-(4-Trifluormethylphenyl)-L-Phenylalanin ist aufgrund seiner spezifischen Kombination der Fmoc-Schutzgruppe, der Trifluormethylphenylgruppe und des L-Phenylalanin-Grundgerüsts einzigartig. Diese Kombination verleiht besondere chemische und physikalische Eigenschaften, die in der Peptidsynthese und pharmazeutischen Chemie von Vorteil sind.

Eigenschaften

Molekularformel |

C31H24F3NO4 |

|---|---|

Molekulargewicht |

531.5 g/mol |

IUPAC-Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid |

InChI |

InChI=1S/C31H24F3NO4/c32-31(33,34)22-15-13-21(14-16-22)20-11-9-19(10-12-20)17-28(29(36)37)35-30(38)39-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16,27-28H,17-18H2,(H,35,38)(H,36,37) |

InChI-Schlüssel |

JOBSKOBXLFDFCO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=C(C=C5)C(F)(F)F)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate](/img/structure/B12306593.png)

![rac-(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride, cis](/img/structure/B12306610.png)

![4-[12,14-Dioxo-10-(4-propan-2-ylphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12306626.png)

![2-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]-N-methylacetamide](/img/structure/B12306639.png)

![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxyphenyl]propanoic acid](/img/structure/B12306672.png)

![2-amino-6-[(4-amino-4-carboxybutanoyl)-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-6-(4-amino-4-carboxybutanoyl)oxycarbonyl-5-oxononanedioic acid](/img/structure/B12306679.png)